Product packaging for Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene(Cat. No.:CAS No. 2443-46-1)

Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene

Cat. No.: B15343429
CAS No.: 2443-46-1
M. Wt: 142.20 g/mol
InChI Key: OORRQYZWSVJKSO-UHFFFAOYSA-N
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Description

Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene (CAS 2443-46-1), also known as 1,6-Methano[10]annulene, is a polycyclic aromatic hydrocarbon (PAH) with a unique bicyclic framework. Its structure consists of an 11-membered ring system fused with a bridging methylene group, creating a strained, planar geometry conducive to aromaticity. This compound is primarily synthesized via Birch reduction of 1,4,5,8-tetrahydronaphthalene derivatives, as described in early work by Vogel et al. . Its electronic properties and reactivity have made it a subject of interest in organic chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10 B15343429 Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene CAS No. 2443-46-1

Properties

CAS No.

2443-46-1

Molecular Formula

C11H10

Molecular Weight

142.20 g/mol

IUPAC Name

bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene

InChI

InChI=1S/C11H10/c1-2-6-11-8-4-3-7-10(5-1)9-11/h1-8H,9H2

InChI Key

OORRQYZWSVJKSO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C1C=CC=C2

Origin of Product

United States

Preparation Methods

Birch Reduction of Naphthalene to Isotetralin

The synthesis begins with the Birch reduction of naphthalene to 1,4,5,8-tetrahydronaphthalene (isotetralin). In a representative procedure:

  • Reagents : Sodium in liquid ammonia, ethanol, and diethyl ether.
  • Conditions : Reaction at −78°C for 6 hours.
  • Yield : 75–80% after recrystallization from methanol.

Isotetralin serves as the critical intermediate due to its central conjugated diene system, which is essential for subsequent cyclopropanation.

Dichlorocarbene Addition and Cyclopropanation

Isotetralin undergoes cyclopropanation via dichlorocarbene generated in situ from chloroform and potassium tert-butoxide:

  • Reagents : Chloroform, potassium tert-butoxide.
  • Conditions : −30°C in anhydrous ether.
  • Product : 11,11-Dichlorotricyclo[4.4.1.0¹,⁶]undeca-3,8-diene (40–45% yield).

Key Consideration : Maintaining −30°C is critical to minimize side products. Higher temperatures reduce regioselectivity, while lower temperatures risk isotetralin crystallization.

Reductive Elimination and Aromatization

The dichlorinated intermediate is reduced using sodium in liquid ammonia to yield tricyclo[4.4.1.0¹,⁶]undeca-3,8-diene (85–90% yield). Final aromatization with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dioxane affords the target compound:

  • Conditions : Reflux in dioxane with glacial acetic acid.
  • Yield : 85–87% after distillation.

Alternative Cyclopropanation Methods

Simmons-Smith Reaction

An alternative to dichlorocarbene addition involves the Simmons-Smith reagent (Zn-Cu/CH₂I₂):

  • Advantage : Avoids halogenated reagents.
  • Challenge : Lower regioselectivity compared to dichlorocarbene.

Enzymatic Resolution for Enantiopure Derivatives

Recent advancements include the enzymatic resolution of intermediates to produce enantiomerically pure 1,6-methanoannulene derivatives. For example:

  • Substrate : Racemic tricyclo intermediates.
  • Enzyme : Candida antarctica lipase B.
  • Yield : >90% enantiomeric excess (ee) for specific esters.

Analytical Characterization of Synthetic Products

Spectroscopic Techniques

  • ¹H NMR : Distinctive signals at δ 6.8–7.5 (vinylic protons) and δ 0.5 (methylene bridge).
  • GC-MS : Purity >99% confirmed using SE-30 columns.
  • X-ray Crystallography : Bond lengths (1.38–1.42 Å) consistent with aromatic delocalization.

Comparative Data for Validation

Table 2: Key Physical Properties

Property Value Source
Melting Point 27–28°C
Boiling Point 68–72°C (1 mmHg)
Molecular Weight 142.20 g/mol
Refractive Index (nD) 1.5180

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.

    Substitution: Electrophilic aromatic substitution reactions are possible, where substituents like halogens or nitro groups can be introduced using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃/H₂SO₄)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Hydrogenated derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene is a unique organic compound with a bicyclic structure and multiple conjugated double bonds. It has a molecular formula of C11H10C_{11}H_{10} and a molecular weight of approximately 142.1971 g/mol . The compound's distinctive arrangement of carbon atoms forms a bicyclic framework, contributing to its stability and interesting chemical properties. The presence of conjugated double bonds allows for significant electron delocalization, which plays a crucial role in its reactivity and interactions with other molecules.

Scientific Research Applications

This compound and its derivatives have applications in chemistry, biology, medicine, and industry.

Material Science this compound may serve as a precursor for advanced materials due to its unique structural properties.

Organic Synthesis It is used as a building block in organic synthesis. The synthesis of this compound typically involves the Diels-Alder reaction, a well-established method for constructing bicyclic systems. This process requires the reaction between a suitable diene and dienophile under controlled conditions to yield the desired bicyclic structure. Subsequent functional group transformations may introduce additional substituents like carboxylic acid groups. In industrial settings, large-scale Diels-Alder reactions may be employed, followed by purification techniques such as recrystallization or chromatography to achieve high yields and purities of the compound.

Biology This compound can be used as a probe to study the interactions of bicyclic systems with biological macromolecules in biological research. Its stability and reactivity make it suitable for various biochemical assays.

Medicine Derivatives of this compound may have potential therapeutic applications, and research is ongoing to explore its use in drug development and delivery systems.

Industry It can be used in the production of advanced materials, including polymers and coatings. Its unique properties contribute to the development of high-performance materials with specific functionalities.

Interactions

Interaction studies involving this compound focus on its ability to form non-covalent interactions such as hydrogen bonding and π-π stacking due to its conjugated double bonds. These interactions can influence its behavior in various environments and contribute to its potential applications in drug design and material development.

Comparison with Related Compounds

This compound stands out due to its unique bicyclic structure devoid of additional functional groups compared to its derivatives that contain carboxylic acids or heteroatoms like oxygen. This structural simplicity may enhance its stability and reactivity profile in synthetic applications.

Compound NameStructural FeaturesUnique Aspects
Bicyclo[4.4.1]undeca-2-carboxylic acidContains a carboxylic acid group at the 2-positionFunctional group influences reactivity
Bicyclo[4.4.1]undeca-3-carboxylic acidCarboxylic acid at the 3-positionDifferent position alters chemical behavior
11-Oxathis compoundIncorporates an oxygen atom in the bicyclic systemAlters chemical properties and reactivity

Mechanism of Action

The mechanism by which Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene exerts its effects is primarily through its interactions with other molecules via π-π stacking and other non-covalent interactions. Its aromatic nature allows it to participate in various chemical reactions, influencing the reactivity and stability of the resulting products. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Physical and Chemical Properties

Key properties of Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene include:

  • Molecular formula : C₁₁H₁₀
  • Molecular weight : 142.20 g/mol
  • Melting point : 301–302 K
  • Boiling point : 341–345 K (at 0.001 bar)
  • Enthalpy of vaporization (ΔvapH°) : 60.75–61.0 kJ/mol
  • LogP (octanol/water): 2.925 , indicating moderate hydrophobicity.

Structural Analogs

Naphthalene (Bicyclo[4.4.0]deca-1,3,5,7,9-pentaene)
  • Structure : A [4.4.0] bicyclic system without the methylene bridge.
  • Physical Properties :
    • Melting point: 353 K (higher due to symmetrical packing).
    • Boiling point: 491 K (higher than Bicyclo[4.4.1] due to lower strain).
    • Solubility in water: 31 mg/L (low, similar to Bicyclo[4.4.1]) .
  • Applications: Widely used in SLE (solid-liquid equilibrium) studies for non-aqueous systems (e.g., with toluene) .
11-Oxathis compound
  • Structure : Oxygen atom replaces a carbon in the bicyclic framework (C₁₀H₈O).
  • Properties :
    • Molecular weight: 144.17 g/mol.
    • Increased polarity due to the oxygen heteroatom, enhancing solubility in polar solvents .

Substituted Derivatives

2-Methoxy Derivative (C₁₂H₁₂O, CAS 58853-55-7)
  • Modification : Methoxy group at position 2.
  • Impact :
    • Increased molecular weight (172.22 g/mol) and logP (~3.5 estimated).
    • Enhanced electron density, altering reactivity in electrophilic substitutions .
Brominated Derivatives (e.g., 2,7-Dibromo-)
  • Structure : Bromine atoms at positions 2 and 5.
  • Impact :
    • Higher molecular weight (e.g., ~300 g/mol for dibromo derivative).
    • Increased density (e.g., ~1.5 g/cm³) and thermal stability .
Carboxamide Derivative (C₁₇H₂₁NO, CAS 106817-66-7)
  • Modification : Carboxamide group introduces hydrogen-bonding capability.
  • Impact: Significantly higher polarity (logP ~1.5 estimated). Potential applications in pharmaceutical chemistry due to bioactivity .

Thermodynamic and Spectroscopic Data

Table 1: Comparative Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (K) Boiling Point (K) LogP
Bicyclo[4.4.1]undeca-pentaene C₁₁H₁₀ 142.20 301–302 341–345 2.925
Naphthalene C₁₀H₈ 128.17 353 491 3.04
2-Methoxy derivative C₁₂H₁₂O 172.22 N/A N/A ~3.5
11-Oxabicyclo derivative C₁₀H₈O 144.17 N/A N/A ~1.8

Table 2: Solubility and Stability

Compound Solubility in Water (mg/L) Solubility in Toluene (g/L) Stability Notes
Bicyclo[4.4.1]undeca-pentaene <0.1 High (>100) Sensitive to oxidation
Naphthalene 31 >200 Stable under standard conditions
2-Methoxy derivative <0.5 Moderate (~50) Photolabile

Biological Activity

Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene is an intriguing organic compound notable for its unique bicyclic structure and multiple conjugated double bonds. This article delves into its biological activity, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound has a molecular formula of C11H10C_{11}H_{10} and a molecular weight of approximately 142.1971 g/mol. Its structure allows for significant electron delocalization due to the presence of conjugated double bonds, which enhances its reactivity and interaction with biological targets .

Biological Activity Overview

Research on the biological activity of this compound is limited; however, compounds with similar structural features have exhibited promising biological properties:

  • Antimicrobial Properties : Studies suggest that bicyclic compounds can possess antimicrobial effects. Bicyclo[4.4.1]undeca-1,3,5-triene and its derivatives have shown potential antimicrobial and anticancer activities .
  • Anticancer Potential : The unique structural features of this compound allow it to interact with biological molecules that may modulate various cellular processes related to cancer progression.

1. Antibacterial Activity from Plant Extracts

A study investigating the antibacterial properties of compounds isolated from Leea macrophylla leaf extracts found that LM2 fraction contained this compound alongside azulene. This fraction demonstrated significant antibacterial activity against various strains:

Bacterial StrainZone of Inhibition (mm)
E. cocci18
P. aeruginosa18
Proteus sp.15

The results indicate a broad-spectrum effectiveness against pathogenic bacteria .

The interaction studies involving this compound focus on its ability to form non-covalent interactions such as hydrogen bonding and π-π stacking due to its conjugated double bonds. These interactions can influence its behavior in various environments and contribute to its potential applications in drug design and material development.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
Bicyclo[4.4.1]undeca-2-carboxylic acidContains a carboxylic acid groupFunctional group influences reactivity
Bicyclo[4.4.1]undeca-3-carboxylic acidCarboxylic acid at the 3-positionDifferent position alters chemical behavior
11-Oxathis compoundIncorporates an oxygen atomAlters chemical properties and reactivity

This compound stands out due to its structural simplicity compared to its derivatives that contain additional functional groups or heteroatoms.

Q & A

Q. What are the established synthetic routes for bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene, and how is its structure validated?

Methodology:

  • Synthesis : Catalytic co-pyrolysis of biomass (e.g., grape seeds) under controlled conditions (450–600°C) can yield this compound as a secondary product. Gas chromatography/mass spectrometry (GC/MS) with semi-volatile organic compound (SVOC) protocols is used to identify the compound in pyrolytic mixtures .
  • Characterization : X-ray crystallography confirms the bridged annulene structure, revealing near-planar geometry of the 10-membered ring and a perpendicular methylene bridge. GC/MS retention times (RT) and molecular ion peaks (e.g., m/z 156 for C11H10 derivatives) aid in preliminary identification .

Q. How is the aromaticity of this compound experimentally and theoretically assessed?

Methodology:

  • Experimental : X-ray diffraction data show near-planar π-systems, enabling conjugation across the 10-membered ring. Nuclear magnetic resonance (NMR) chemical shifts (e.g., deshielded protons in the aromatic region) further support delocalization .
  • Computational : Density functional theory (DFT) with dispersion correction (DFT-D3) evaluates electronic structure and aromatic stabilization energy. The inclusion of three-body dispersion terms improves accuracy for noncovalent interactions in planar systems .

Q. What factors influence the stability of this compound in laboratory settings?

Methodology:

  • Environmental Stability : Storage under inert atmospheres (N2/Ar) minimizes oxidation. Stability in aqueous matrices is low; GC/MS analyses show degradation when exposed to UV light or elevated temperatures (>100°C) .
  • Structural Stability : The methylene bridge reduces steric strain compared to non-bridged annulenes, as confirmed by crystallographic bond length consistency (C-C ~1.40 Å) .

Advanced Research Questions

Q. What challenges arise in computational modeling of this compound’s electronic properties?

Methodology:

  • Dispersion Correction : Standard DFT underestimates noncovalent interactions in π-stacked systems. The DFT-D3 method with atom-pairwise dispersion coefficients and fractional coordination numbers (CN) refines intermolecular force predictions, critical for modeling dimerization or adsorption on metal surfaces .
  • Basis Sets : The 6-311G** basis set optimizes wavefunction accuracy for correlated methods (e.g., MP2), balancing computational cost and precision for conjugated systems .

Q. How can this compound be distinguished from structurally similar polycyclic aromatics in environmental samples?

Methodology:

  • GC/MS Parameters : Use a DB-5MS column (30 m × 0.25 mm ID) with a temperature ramp (40°C to 300°C at 10°C/min). The compound elutes at RT ~18 minutes, with a molecular ion at m/z 156 (C11H10) and characteristic fragment ions (e.g., m/z 128 for ring-opening products) .
  • High-Resolution MS : Exact mass measurements (e.g., 156.0934 for C11H10) differentiate it from isomers like naphthalene derivatives .

Q. How can contradictory data on this compound’s reactivity be resolved?

Methodology:

  • Synthesis Pathway Variability : Pyrolytic synthesis ( ) may yield less pure products than annulation reactions, leading to discrepancies in reactivity studies. Reproducibility requires standardized protocols (e.g., inert atmosphere, catalyst-free conditions).
  • Analytical Cross-Validation : Pair GC/MS with liquid chromatography (LC)-NMR to confirm reaction intermediates and byproducts, reducing false positives in kinetic studies .

Q. What strategies enable selective functionalization of this compound?

Methodology:

  • Electrophilic Substitution : Bromination (e.g., with Br2/FeBr3) occurs preferentially at the 2- and 7-positions, yielding 2,7-dibromo derivatives. Steric effects from the methylene bridge direct regioselectivity .
  • Methoxy Derivatives : Methoxy groups at the 2-position enhance solubility for crystallographic studies, achieved via Friedel-Crafts alkylation using methanol and BF3 catalysts .

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